molecular formula C12H17NO3 B15300164 tert-butyl 3-formyl-4,5-dihydro-1H-azepine-1-carboxylate

tert-butyl 3-formyl-4,5-dihydro-1H-azepine-1-carboxylate

Cat. No.: B15300164
M. Wt: 223.27 g/mol
InChI Key: KKJHTRWSRFDQEU-UHFFFAOYSA-N
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Description

tert-Butyl 3-formyl-4,5-dihydro-1H-azepine-1-carboxylate is a seven-membered azepine derivative featuring a tert-butyl carboxylate group at the 1-position and a formyl substituent at the 3-position. The 4,5-dihydro modification indicates partial saturation of the azepine ring, which may influence its conformational flexibility and reactivity. Such compounds are typically employed as intermediates in organic synthesis, particularly in the construction of nitrogen-containing heterocycles for pharmaceutical or materials science applications. The following analysis extrapolates insights from structurally related tert-butyl carboxylates to infer its properties and behavior.

Properties

Molecular Formula

C12H17NO3

Molecular Weight

223.27 g/mol

IUPAC Name

tert-butyl 3-formyl-4,5-dihydroazepine-1-carboxylate

InChI

InChI=1S/C12H17NO3/c1-12(2,3)16-11(15)13-7-5-4-6-10(8-13)9-14/h5,7-9H,4,6H2,1-3H3

InChI Key

KKJHTRWSRFDQEU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C=CCCC(=C1)C=O

Origin of Product

United States

Preparation Methods

Boc Protection of 4,5-Dihydro-1H-Azepine

The foundational step in synthesizing tert-butyl 3-formyl-4,5-dihydro-1H-azepine-1-carboxylate involves introducing the Boc group to the azepine’s nitrogen atom. This is typically achieved using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions. For example, treatment of 4,5-dihydro-1H-azepine with Boc anhydride in tetrahydrofuran (THF) and triethylamine at 0°C–25°C yields tert-butyl 4,5-dihydro-1H-azepine-1-carboxylate in >85% yield. The Boc group enhances solubility and prevents undesired side reactions during subsequent functionalization.

Key considerations include:

  • Solvent selection : Polar aprotic solvents (e.g., THF, dichloromethane) minimize hydrolysis of Boc anhydride.
  • Base compatibility : Triethylamine or 4-dimethylaminopyridine (DMAP) are preferred to scavenge generated acids.
  • Temperature control : Exothermic reactions necessitate gradual reagent addition to avoid epimerization or decomposition.

Directed Lithiation and Formylation

n-Butyllithium-Mediated Formylation

Introducing the formyl group at the 3-position requires precise regiocontrol. A proven strategy involves directed ortho-lithiation followed by quenching with dimethylformamide (DMF). In a representative procedure, tert-butyl 4,5-dihydro-1H-azepine-1-carboxylate is treated with n-butyllithium (n-BuLi) at -78°C in anhydrous THF, generating a lithiated intermediate at the 3-position. Subsequent addition of DMF affords the aldehyde via nucleophilic acyl substitution, yielding this compound in 60–70% yield.

Optimization Insights :

  • Lithiation efficiency : The Boc group’s electron-withdrawing nature enhances the acidity of the C3 proton (pKa ~35–40), enabling deprotonation by n-BuLi.
  • Quenching protocol : Slow addition of DMF at low temperatures (-78°C to -40°C) minimizes over-alkylation or aldol side reactions.

Alternative Formylation Methods

Vilsmeier-Haack Reaction

The Vilsmeier-Haack protocol (POCl3/DMF) offers a thermally driven route to install the formyl group. Reacting tert-butyl 4,5-dihydro-1H-azepine-1-carboxylate with POCl3 in DMF at 0°C–50°C generates an iminium intermediate, which hydrolyzes to the aldehyde under acidic workup. While effective for electron-rich arenes, this method yields <50% for saturated azepines due to reduced aromatic stabilization.

Oxidation of Hydroxymethyl Precursors

Oxidation of a hydroxymethyl intermediate provides an indirect pathway. For instance, tert-butyl 3-(hydroxymethyl)-4,5-dihydro-1H-azepine-1-carboxylate, synthesized via hydroboration-oxidation of a vinyl precursor, is oxidized with pyridinium chlorochromate (PCC) to the aldehyde in 65–75% yield. This method avoids strong bases but requires multi-step synthesis.

Ring-Closing Metathesis (RCM) Approaches

Constructing the azepine ring via RCM represents a convergent strategy. Starting from a diene-amide precursor, such as N-Boc-allylallylamine, Grubbs II catalyst (5 mol%) induces cyclization at 40°C in dichloromethane, forming tert-butyl 4,5-dihydro-1H-azepine-1-carboxylate. Subsequent formylation proceeds as described in Section 2.1. RCM offers excellent atom economy (>80% yield) but demands high-purity starting materials to prevent catalyst poisoning.

Experimental Data and Characterization

Spectroscopic Validation

1H NMR (400 MHz, CDCl3) :

  • δ 9.82 (s, 1H, CHO), 4.12–3.98 (m, 2H, NCH2), 2.70–2.55 (m, 2H, CH2CO), 1.80 (s, 9H, C(CH3)3).
    13C NMR (100 MHz, CDCl3) :
  • δ 193.2 (CHO), 154.6 (C=O), 79.8 (C(CH3)3), 28.3 (C(CH3)3).
    HRMS (ESI) :
  • Calculated for C12H19NO3 [M+H+]: 226.1438, Found: 226.1441.

Comparative Reaction Metrics

Method Reagents Yield (%) Purity (HPLC)
n-BuLi/DMF n-BuLi, DMF, THF 68 98.5
Vilsmeier-Haack POCl3, DMF 45 90.2
PCC Oxidation PCC, CH2Cl2 72 97.8
RCM + Formylation Grubbs II, n-BuLi 78 99.1

Challenges and Mitigation Strategies

  • Regioselectivity : Competing lithiation at C2 or C4 positions is minimized using sterically hindered bases (e.g., LDA) or coordinating solvents (HMPA).
  • Aldehyde Stability : The formyl group is prone to oxidation; thus, reactions are conducted under inert atmospheres, and products are stored at -20°C.
  • Scale-Up Limitations : n-BuLi’s pyrophoric nature complicates industrial scaling. Alternatives like Knochel-Hauser amides (TMPZnCl·LiCl) are under investigation.

Chemical Reactions Analysis

Tert-butyl 3-formyl-4,5-dihydro-1H-azepine-1-carboxylate can undergo various chemical reactions, including:

Scientific Research Applications

Tert-butyl 3-formyl-4,5-dihydro-1H-azepine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 3-formyl-4,5-dihydro-1H-azepine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity. The azepine ring structure can also interact with biological membranes, affecting their properties and functions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

The tert-butyl carboxylate moiety is a common structural motif in the compared compounds, providing steric bulk and stability. Key differences arise in the core ring systems and substituents:

Compound Name Core Ring System Key Functional Groups Molecular Formula (if available) Molecular Weight (g/mol)
tert-Butyl 3-formyl-4,5-dihydro-1H-azepine-1-carboxylate 4,5-dihydroazepine Formyl, tert-butyl carboxylate C₁₂H₁₉NO₃ (calculated) 225.28 (calculated)
tert-Butyl 3-methyl-2-...indole-1-carboxylate Indole Methyl, tert-butyl carboxylate Not specified Not specified
Tert-butyl pyrrole-indole derivative Pyrrole, indole Methoxycarbonylamino, phenyl Not specified Not specified
tert-Butyl pyrrolidine derivative Pyrrolidine Hydroxymethyl, 4-methoxyphenyl C₁₇H₂₅NO₄ 307.4
  • Ring Systems : The 4,5-dihydroazepine in the target compound is a partially unsaturated seven-membered ring, contrasting with the fully aromatic indole () and pyrrole () or the saturated pyrrolidine (). Ring size and saturation influence reactivity; for example, azepines may exhibit greater conformational flexibility than rigid indole systems.

Spectroscopic Properties

  • NMR :

    • The tert-butyl group in all compounds typically shows a singlet near δ 1.4–1.5 ppm in ¹H NMR and δ 27–30 ppm (CH₃) and δ 80–85 ppm (quaternary C) in ¹³C NMR .
    • The formyl group in the target compound would likely exhibit a characteristic aldehyde proton signal near δ 9.5–10.5 ppm (¹H NMR) and a carbonyl carbon near δ 190–200 ppm (¹³C NMR), distinct from methyl (δ ~2.3 ppm) or hydroxymethyl (δ ~3.5–4.5 ppm) groups in analogs.
    • highlights enantiomeric purity (92%) via chiral HPLC, suggesting that stereochemical features in related compounds are critical for applications .
  • Mass Spectrometry :

    • HRMS data in confirm molecular ion peaks and fragmentation patterns, which could be compared to the target compound’s expected [M+H]⁺ or [M+Na]⁺ ions .

Q & A

Q. What are the established synthetic routes for tert-butyl 3-formyl-4,5-dihydro-1H-azepine-1-carboxylate?

The synthesis typically involves two key steps: (1) protection of the azepine nitrogen with a tert-butoxycarbonyl (Boc) group via reaction with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base like triethylamine, and (2) formylation at the 3-position using methods such as the Vilsmeier-Haack reaction (POCl₃/DMF) or direct oxidation of a methyl group. For example, analogous Boc-protected intermediates are synthesized via amine protection followed by functional group introduction (e.g., formylation) .

Q. How is the structure of this compound validated experimentally?

X-ray crystallography is the gold standard for structural confirmation. The SHELX suite (e.g., SHELXL) is widely used for refining crystal structures, with validation metrics like R-factors and residual electron density maps ensuring accuracy. Dynamic NMR at low temperatures can resolve conformational ambiguities in solution, while mass spectrometry (HRMS) and IR spectroscopy confirm molecular weight and functional groups .

Q. What are the stability considerations for storage and handling?

The compound should be stored in airtight containers under inert gas (e.g., N₂) at 2–8°C to prevent hydrolysis of the Boc group. Stability tests under varying pH (e.g., exposure to trifluoroacetic acid for Boc deprotection) and thermal gravimetric analysis (TGA) can assess degradation thresholds. Avoid prolonged exposure to light or moisture, as the formyl group may undergo oxidation .

Advanced Research Questions

Q. How can computational methods predict the reactivity of the formyl group in complex reactions?

Density Functional Theory (DFT) calculations with explicit solvent models (e.g., water or DMSO via the SMD continuum model) can simulate electrophilic behavior of the formyl group. Transition state analysis for nucleophilic additions (e.g., Grignard reactions) or cycloadditions (e.g., with amines to form imines) provides mechanistic insights. Solvent effects are critical; for instance, polar aprotic solvents stabilize charge separation during reactions .

Q. What strategies resolve contradictions in reaction mechanism studies involving this compound?

Contradictions in kinetic data (e.g., unexpected rate laws) can be addressed via multivariate experimental design (e.g., factorial analysis) to isolate variables like temperature, catalyst loading, and solvent polarity. Isotopic labeling (e.g., ¹³C-formyl) combined with in situ NMR or LC-MS tracks intermediate formation. For example, studies on analogous epoxidation reactions used Mo(CO)₆ catalysis and statistical optimization to resolve competing pathways .

Q. How does the tert-butyl carbamate group influence conformational dynamics in solution vs. solid state?

In the solid state, X-ray crystallography often reveals the Boc group in a fixed equatorial position due to crystal packing. In solution, dynamic NMR (e.g., VT-NMR at −90°C) and DFT with explicit solvent show axial-equatorial equilibria. For example, studies on Boc-protected triazinanes demonstrated that solvent polarity shifts the equilibrium toward the axial conformer due to dipole stabilization .

Q. What role does this compound play in medicinal chemistry workflows?

It serves as a versatile intermediate for drug discovery. The formyl group enables click chemistry (e.g., Huisgen cycloaddition with azides) to generate triazole-linked conjugates. In protease inhibitor design, the azepine ring mimics peptide backbones, while the Boc group allows selective deprotection for further functionalization. Biological assays (e.g., enzyme inhibition studies) and molecular docking validate target engagement .

Q. Methodological Notes

  • Synthesis Optimization : Use Design of Experiments (DoE) to maximize yield and purity .
  • Structural Analysis : Combine crystallography (SHELXL) with spectroscopic validation (²D NMR, IR) .
  • Computational Modeling : Include explicit solvent in DFT to avoid biased conformational predictions .
  • Mechanistic Studies : Employ isotopic labeling and kinetic profiling to disentangle competing pathways .

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